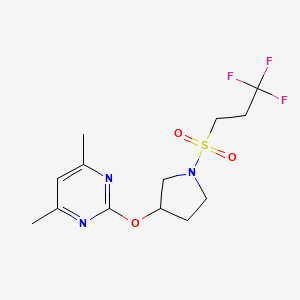

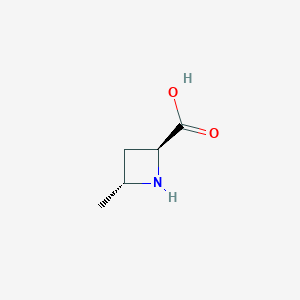

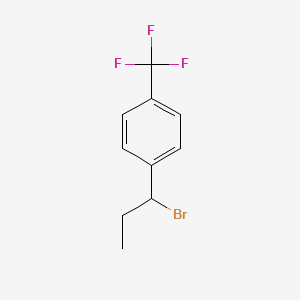

![molecular formula C5H4ClNO2 B2534717 N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine CAS No. 57784-59-5](/img/structure/B2534717.png)

N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine” is a chemical compound with the CAS number 54376-27-1 . It has a molecular formula of C5H4ClNO2 and a molecular weight of 145.54 .

Molecular Structure Analysis

The molecular structure of “N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a chlorine atom attached at the 5-position. Attached to the furan ring is a =N-OH group, forming an oxime .Physical And Chemical Properties Analysis

“N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine” is a compound with a molecular formula of C5H4ClNO2 and a molecular weight of 145.54 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications

In vitro Toxicokinetics and Analytical Toxicology

Richter et al. (2019) conducted a study on the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, including 2C-B-FLY-NB2EtO5Cl, which contains a structure similar to N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine. This research is significant in understanding drug interactions, elimination routes, and developing toxicological screening procedures. The study used hyphenated mass spectrometry techniques to investigate metabolism, plasma protein binding, and detectability in urine (Richter et al., 2019).

Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins

Palmer et al. (1995) explored the reductive chemistry of novel hypoxia-selective cytotoxins, including the conversion of nitro groups to amines or hydroxylamines. Their work provides insight into the selective toxicity for hypoxic cells and the generation of toxic products from these compounds in hypoxic tumor cells (Palmer et al., 1995).

Metabolic Activation by Human Sulfotransferase

Chou et al. (1995) investigated the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases. This study is crucial for understanding the role of these enzymes in the activation of carcinogens and their potential effects on human health (Chou et al., 1995).

Raman Spectra of Amino Acids and Related Substances

Edsall (1937) provided an analysis of the Raman spectra of methylated amines, including those related to hydroxylamine. This research is significant for understanding the vibrational properties of these compounds and their derivatives (Edsall, 1937).

properties

IUPAC Name |

(NE)-N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNXGCUVZQYERY-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

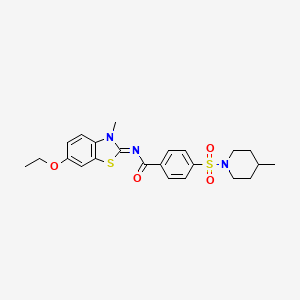

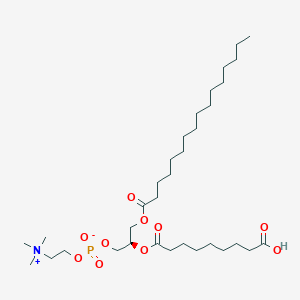

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)

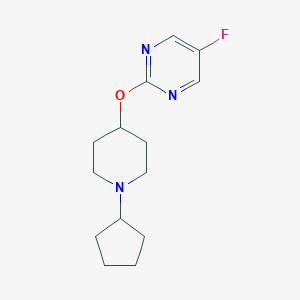

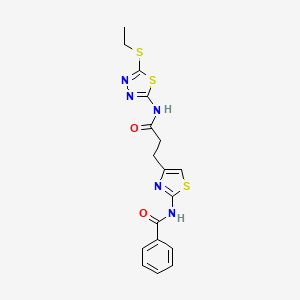

![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)

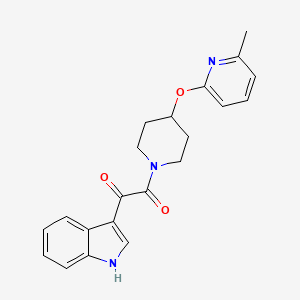

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)